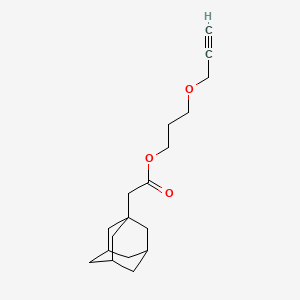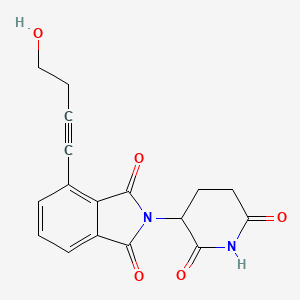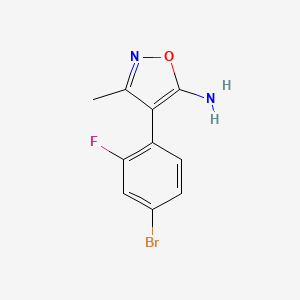![molecular formula C15H21N3O5 B14776498 O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate is a complex organic compound belonging to the pyrido[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused with a pyrimidine ring, and functional groups such as tert-butyl and ethyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with tert-butyl and ethyl esters under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. Purification processes, including crystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
Uniqueness
O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
7-O-tert-butyl 6-O-ethyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-5-22-13(20)11-6-9-10(16-8-17-12(9)19)7-18(11)14(21)23-15(2,3)4/h8,11H,5-7H2,1-4H3,(H,16,17,19) |
InChI Key |
KZGFGQMMHFJIFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


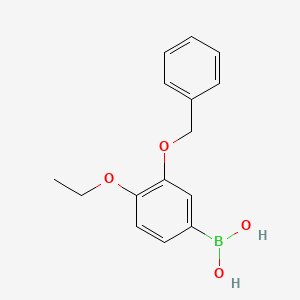
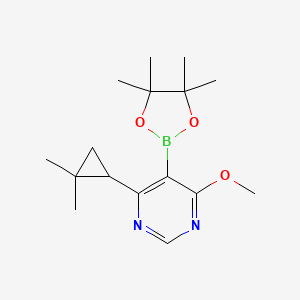
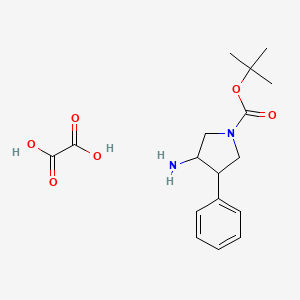
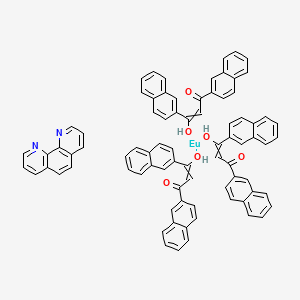

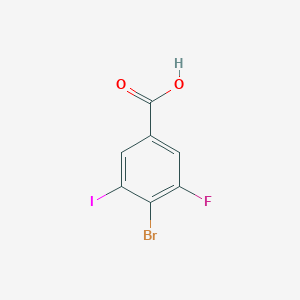
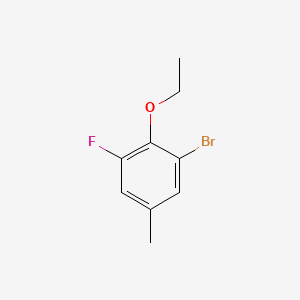


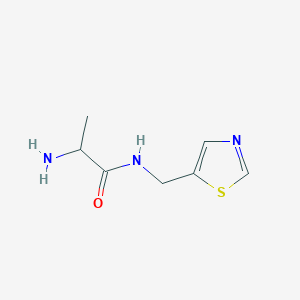
![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
